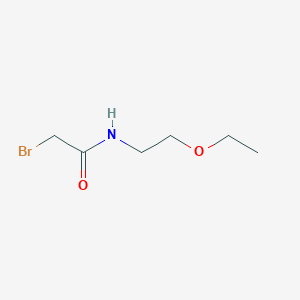

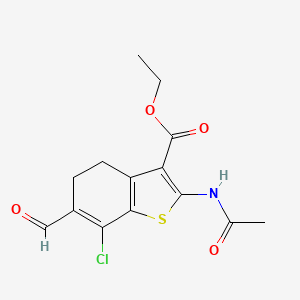

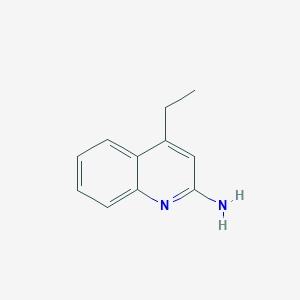

![molecular formula C15H11ClF3N5OS2 B2897919 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide CAS No. 746610-73-1](/img/structure/B2897919.png)

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound likely involves several steps, including the assembly of the triazole and thiophene moieties. Researchers may have employed heterocyclization reactions, such as Gewald, Paal–Knorr, Fiesselmann, or Hinsberg synthesis, to construct the thiophene ring system. These methods are typical for generating thiophene derivatives .

Applications De Recherche Scientifique

Synthesis and Structural Insights

This compound belongs to a category of chemicals that have been synthesized for their notable properties, including antimicrobial and potential antitumor activities. The synthesis processes often involve the condensation of various heterocyclic components to produce compounds with the desired functional groups and structural features. These processes are complemented by structural elucidation techniques such as NMR, IR spectra, and elemental analysis to confirm the compound's identity and purity (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Antimicrobial Activity

A significant area of application for this compound and its derivatives is in exploring their antimicrobial efficacy. Studies have synthesized various derivatives to assess their in vitro antibacterial and antifungal activities against a range of pathogens. These studies aim to determine the structure-activity relationships that contribute to their antimicrobial potency, which could lead to the development of new therapeutic agents (Baviskar, Khadabadi, & Deore, 2013).

Antitumor Activity

The potential antitumor activity of derivatives of this compound has also been a subject of research. By synthesizing and evaluating various derivatives against human tumor cell lines, researchers aim to uncover compounds with considerable anticancer activity. This involves the preparation of the compound using specific pharmacophoric groups and assessing their efficacy in inhibiting the growth of cancer cells (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Studies of Derivatives

Further studies on derivatives, including sulfanilamide derivatives and Schiff bases, highlight the synthesis, characterization, and antimicrobial screening against various strains. These studies underscore the versatility of this compound's framework in generating derivatives with potential application in combating microbial infections (Lahtinen et al., 2014).

Pharmacological Evaluations

Beyond antimicrobial and antitumor activities, derivatives of this compound have been evaluated for other pharmacological properties, including CNS depressant activity and antiexudative effects. These evaluations aim to explore the broader therapeutic potential of these compounds in various medical conditions (Bhattacharjee, Saravanan, & Mohan, 2011).

Propriétés

IUPAC Name |

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3N5OS2/c16-10-4-3-8(6-9(10)15(17,18)19)21-12(25)7-27-14-23-22-13(24(14)20)11-2-1-5-26-11/h1-6H,7,20H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVYPKFLKDDREO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

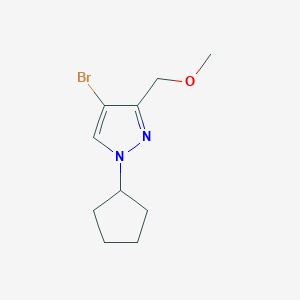

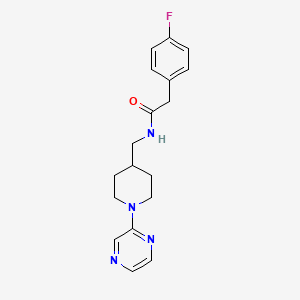

![[2-(2-Ethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2897846.png)

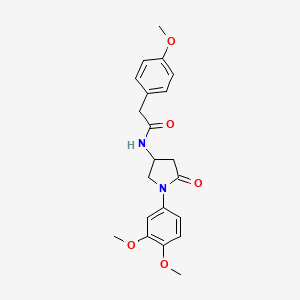

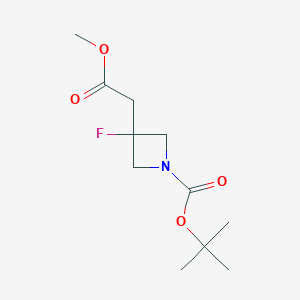

![N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2897847.png)

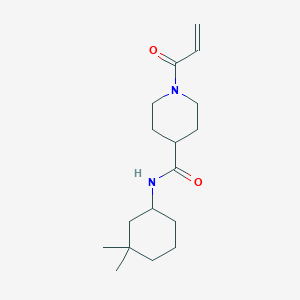

![2-Cyclopropyl-6-methyl-N-[2-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide](/img/structure/B2897850.png)

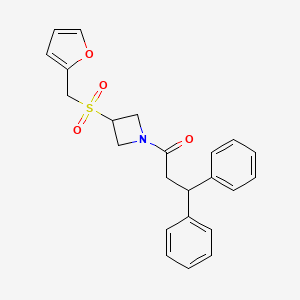

![Ethyl 1-{[2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B2897852.png)

![(2S)-2-[(4-bromobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2897857.png)